molecular formula C7H3BrClN3 B12978911 5-Bromo-4-chloropyrido[2,3-d]pyrimidine

5-Bromo-4-chloropyrido[2,3-d]pyrimidine

Cat. No.: B12978911
M. Wt: 244.47 g/mol
InChI Key: SFJAAILRQUXHLR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[2,3-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves multiple steps starting from 2-aminonicotinonitrile. The process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often used in the final steps to improve yields and reduce by-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar steps as in laboratory synthesis, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): for bromination.

    Phosphorus oxychloride: for chlorination.

    Formamide: for cyclization.

Major Products

The major products formed from these reactions are various substituted pyridopyrimidines, which can exhibit significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloropyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-Bromo-4-chloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives. This uniqueness makes it a valuable compound for developing novel therapeutic agents .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

5-bromo-4-chloropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H3BrClN3/c8-4-1-2-10-7-5(4)6(9)11-3-12-7/h1-3H

InChI Key

SFJAAILRQUXHLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C(=NC=N2)Cl

Origin of Product

United States

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